Biochemical Potency: OXA-06 Exhibits 25-Fold Greater ROCK Inhibition than Y-27632
In a direct head-to-head comparison using a fluorescence polarization assay with recombinant ROCK fusion protein and 1.4 µM ATP, OXA-06 demonstrated an IC50 of 0.01 ± 0.005 µM (10 nM), whereas Y-27632 exhibited an IC50 of 0.24 ± 0.09 µM (240 nM), making OXA-06 approximately 25-fold more potent [1].
| Evidence Dimension | In vitro biochemical inhibition of ROCK (IC50) |
|---|---|
| Target Compound Data | 0.01 ± 0.005 µM (10 nM) |
| Comparator Or Baseline | Y-27632: 0.24 ± 0.09 µM (240 nM) |
| Quantified Difference | ~25-fold greater potency |
| Conditions | Fluorescence polarization assay; recombinant ROCK fusion protein; 1.4 µM ATP; n=18 for OXA-06, n=3 for Y-27632 |
Why This Matters
Higher potency enables lower working concentrations, reducing the risk of off-target effects and conserving compound in large-scale experiments.
- [1] Vigil, D., Kim, T. Y., Plachco, A., Garton, A. J., Castaldo, L., Pachter, J. A., ... & Der, C. J. (2012). ROCK1 and ROCK2 are required for non-small cell lung cancer anchorage-independent growth and invasion. Cancer Research, 72(20), 5338-5347. View Source
